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molecular formula C10H10Cl3NO2 B3055242 4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide CAS No. 63499-60-5

4-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No. B3055242
M. Wt: 282.5 g/mol
InChI Key: ZRESQQPBIQLACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645968B2

Procedure details

A mixture of p-toluamide (11.0 g, 81.3 mmol) and 2,2,2-trichloro-1,1-ethanediol (16.6 g, 100 mmol) in benzene (175 mL) was stirred at reflux in a Soxhlet extraction device charged with molecular sieves (20 g). After 12 hours, the extraction thimble of molecular sieves was replaced with a fresh portion of molecular sieves (20 g), and the reaction was allowed to heat at reflux for an additional 12 hours. Concentration in vacuo provided a heavy syrup which was dissolved in ethyl acetate (15 mL) and diluted with hexanes (175 mL). Refrigeration at 8° C. facilitated precipitation of a white solid that was collected by filtration and washed with hexanes to provide 20.2 g of the desired product.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
175 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7]([NH2:9])=[O:8])=[CH:3][CH:2]=1.[Cl:11][C:12]([Cl:17])([Cl:16])[CH:13](O)[OH:14]>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][CH:13]([OH:14])[C:12]([Cl:17])([Cl:16])[Cl:11])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)N)C
Name
Quantity
16.6 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
175 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
hexanes
Quantity
175 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a Soxhlet extraction device
ADDITION
Type
ADDITION
Details
charged with molecular sieves (20 g)
TEMPERATURE
Type
TEMPERATURE
Details
to heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a heavy syrup which
CUSTOM
Type
CUSTOM
Details
at 8° C.
CUSTOM
Type
CUSTOM
Details
precipitation of a white solid
FILTRATION
Type
FILTRATION
Details
that was collected by filtration
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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